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Introduction

Stevioside, a prominent steviol glycoside extracted from the leaves of Stevia rebaudiana
Bertoni, has garnered significant attention as a natural, non-caloric sweetener.[1] Its potential
applications in food, beverages, and pharmaceutical formulations necessitate a thorough
understanding of its toxicological profile and safety. This technical guide provides an in-depth
overview of the available toxicological data for stevioside, with a focus on quantitative data,
experimental methodologies, and the logical framework for its safety assessment. While much
of the available research pertains to steviol glycosides as a group, or specifically to the most
abundant stevioside, this guide consolidates the relevant information for a comprehensive
evaluation.

Toxicological Data Summary

The toxicological profile of stevioside has been extensively studied, with research
encompassing acute, subchronic, and chronic toxicity, as well as genotoxicity and
carcinogenicity.

Acute Toxicity

Stevioside exhibits very low acute oral toxicity across multiple rodent species. The high doses
required to elicit mortality indicate a wide margin of safety for acute exposure.
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Species Sex LD50 (g/kg bw) Reference
Mouse Male & Female >15 [2]
Mouse Male >2 [2]
Rat Male & Female >15 [2]
Hamster Male & Female >15 [2]

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies in rats have been crucial in establishing the safety of stevioside for chronic
consumption and in determining its Acceptable Daily Intake (ADI). These studies have
consistently shown a lack of carcinogenic potential.
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The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on
Food Additives (JECFA) have established an Acceptable Daily Intake (ADI) for steviol
glycosides of 4 mg/kg body weight per day, expressed as steviol equivalents. This ADI is based
on the No Observed Adverse Effect Level (NOAEL) from a 2-year carcinogenicity study in rats,
with a 100-fold safety factor applied.

Genotoxicity

The genotoxic potential of stevioside and its metabolite, steviol, has been a subject of
extensive investigation. While some early in vitro studies raised concerns, the consensus from
a weight-of-evidence approach is that stevioside and its metabolites do not pose a genotoxic
risk to humans. Stevioside itself is generally considered non-mutagenic. The World Health
Organization (WHO) has stated that stevioside and rebaudioside A are not genotoxic in vitro or
in vivo, and that the in vitro genotoxicity of steviol is not expressed in vivo.
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It is important to note that while one study using the comet assay suggested potential DNA

damage in rats, the broader body of evidence from various genotoxicity assays supports the

lack of genotoxic risk for stevioside at realistic consumption levels.

Experimental Protocols
Chronic Toxicity and Carcinogenicity Study in F344 Rats
(Toyoda et al., 1997)

Test Substance: Stevioside with a purity of 95.6%.
Animals: F344 rats, 50 males and 50 females per group.

Administration: The test substance was mixed into the diet at concentrations of 2.5% and
5%.

Duration: 108 weeks.

Parameters Monitored: Clinical signs, body weight, food consumption, and detailed
histopathological examination of a comprehensive range of tissues and organs from all
animals.

Endpoint: Assessment of non-neoplastic and neoplastic lesion incidence.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for
histidine (i.e., they require histidine in the growth medium to survive) due to mutations in the
genes of the histidine synthesis pathway. The assay measures the ability of a test substance
to induce reverse mutations (reversions) to a prototrophic state, allowing the bacteria to grow
on a histidine-free medium.

Methodology:

o Various concentrations of the test substance (e.g., Stevioside) are added to a minimal
agar medium.

o The tester strains of S. typhimurium (e.g., TA98, TA100) are added to the mixture.
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o For studies involving metabolic activation, a fraction of rat liver homogenate (S9 mix) is
included.

o The plates are incubated for a specified period (e.g., 48-72 hours).

o The number of revertant colonies on each plate is counted.

« Interpretation: A significant, dose-dependent increase in the number of revertant colonies
compared to the negative control indicates a mutagenic potential of the test substance.

Visualizations
Metabolic Pathway of Stevioside

Click to download full resolution via product page

Caption: Metabolic fate of Stevioside in humans.

Experimental Workflow for a Comet Assay
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Caption: Workflow of a single cell gel electrophoresis (Comet) assay.
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Safety Evaluation Framework for Stevioside

Data Collection

Toxicological Studies

(Acute, Subchronic, Chronic) Genotoxicity Studies Carcinogenicity Studies Metabolism & Pharmacokinetics

Risk Assessment

P> Hazard Identification { Dose-Response Assessment

Determination of NOAEL Exposure Assessment |<&

\ 4 \ 4

Risk Characterization

Regulatori; Outcome

Establishment of ADI
(NOAEL / Safety Factor)

A

GRAS Status

Click to download full resolution via product page
Caption: Logical flow for the safety evaluation of Stevioside.

Conclusion

Based on a comprehensive review of the available toxicological data, stevioside is considered
safe for human consumption at the established Acceptable Daily Intake. Extensive studies,
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including long-term carcinogenicity bioassays in rats, have not demonstrated any carcinogenic
potential. While some in vitro genotoxicity tests have yielded mixed results, the overall weight
of evidence from both in vitro and in vivo studies indicates a lack of genotoxic risk. The
metabolism of stevioside is well-characterized, with it being hydrolyzed to steviol by gut
microflora, absorbed, and then rapidly conjugated and excreted. The established ADI of 4
mg/kg bw/day (as steviol equivalents) provides a safe margin of exposure for consumers.
Continued monitoring and research are always prudent, but the current body of scientific
evidence strongly supports the safety of stevioside for its intended use as a sweetener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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